7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
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Overview
Description
Pyrimido[4,5-d]pyrimidines are a class of compounds that have shown therapeutic interest . They are part of a larger group of compounds known as pyridopyrimidines, which are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines can involve various methods. For example, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
Pyrimido[4,5-d]pyrimidines are bicyclic compounds with two nitrogen atoms in each ring . Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines can vary . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can afford pyrimidino[4,5-d][1,3]oxazines .Scientific Research Applications
Chemical Synthesis and Characterization
- Regioselective Amination and Synthesis : A study by Gulevskaya et al. (1994) demonstrates the regioselective amination of condensed pyrimidines, providing a foundation for synthesizing derivatives like the one . This chemical pathway could be relevant for functionalizing pyrimidine derivatives for further application in material science or as intermediates in pharmaceutical synthesis (Gulevskaya et al., 1994).
- Multicomponent Synthesis : Rahmani et al. (2018) reported an efficient synthesis method for pyridine-pyrimidines via a three-component reaction, which could potentially be adapted for synthesizing the compound . Their work highlights the versatility of pyrimidine derivatives in chemical synthesis (Rahmani et al., 2018).
Material Science and Photophysical Properties
- Photophysical Properties : Yan et al. (2017) explored pyrimidine-phthalimide derivatives for their solid-state fluorescence and potential as pH sensors. Such studies indicate the utility of pyrimidine derivatives in developing novel materials with specific optical properties, suggesting potential research applications for the compound (Yan et al., 2017).
Biological Applications
- Anticancer and Antibacterial Activity : Aremu et al. (2017) synthesized pyrimidine diones to test their antibacterial and anticancer activities. This indicates the potential biological relevance of pyrimidine derivatives, including the compound , in developing new therapeutic agents (Aremu et al., 2017).
Mechanism of Action
While the specific mechanism of action for “7-(3,5-Dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is not available, pyrimido[4,5-d]pyrimidines in general have been studied for their therapeutic potential. For instance, they have been used as inhibitors of various enzymes and proteins, and have shown varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
Properties
IUPAC Name |
7-(3,5-dimethylphenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-13-9-14(2)11-15(10-13)18-24-19-17(21(28)27(4)22(29)26(19)3)20(25-18)30-12-16-7-5-6-8-23-16/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXFCLSHRUYVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(C(=N2)SCC4=CC=CC=N4)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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